

# Alfuzosin-13C,d3: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: Alfuzosin-13C,d3

Cat. No.: B12418653

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at **Alfuzosin-13C,d3**, a stable isotope-labeled version of the selective  $\alpha$ 1-adrenergic receptor antagonist, Alfuzosin. This guide covers its core physicochemical properties, mechanism of action, and relevant experimental protocols.

## Core Physicochemical Data

Stable isotope-labeled compounds like **Alfuzosin-13C,d3** are invaluable tools in pharmaceutical research, particularly in pharmacokinetic and metabolism studies. The incorporation of carbon-13 and deuterium atoms allows for precise quantification and differentiation from the unlabeled drug.

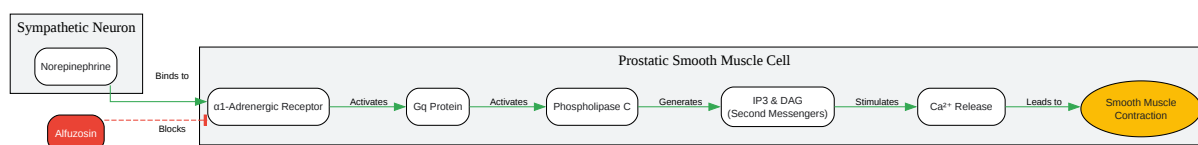
Property	Value	Source
Molecular Weight	393.46 g/mol	[1]
Chemical Formula	C <sub>18</sub> <sup>13</sup> CH <sub>24</sub> D <sub>3</sub> N <sub>5</sub> O <sub>4</sub>	[1]
CAS Number	Not publicly available	
Unlabeled Alfuzosin CAS	81403-80-7	[1]
Alfuzosin-d3 CAS	1006724-55-5	[2]
Alfuzosin-d3 HCl CAS	1216383-97-9	[3][4]
Unlabeled Alfuzosin HCl CAS	81403-68-1	[5]

## Mechanism of Action: $\alpha$ 1-Adrenergic Receptor Antagonism

Alfuzosin exerts its therapeutic effects by selectively blocking  $\alpha$ 1-adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra. In conditions such as benign prostatic hyperplasia (BPH), the stimulation of these receptors by norepinephrine leads to smooth muscle contraction, resulting in restricted urine flow.

By antagonizing these receptors, Alfuzosin induces smooth muscle relaxation, thereby alleviating the symptoms of BPH. This targeted action improves urinary flow and reduces bladder outlet obstruction.

Below is a diagram illustrating the signaling pathway of norepinephrine and the inhibitory effect of Alfuzosin.



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Alfuzosin's antagonistic action on the  $\alpha$ 1-adrenergic receptor signaling pathway.

## Experimental Protocols

The quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic and clinical studies. Below are summaries of established analytical methods.

### Determination of Alfuzosin in Human Plasma by HPLC

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorometric detection for the sensitive quantification of Alfuzosin in human plasma.

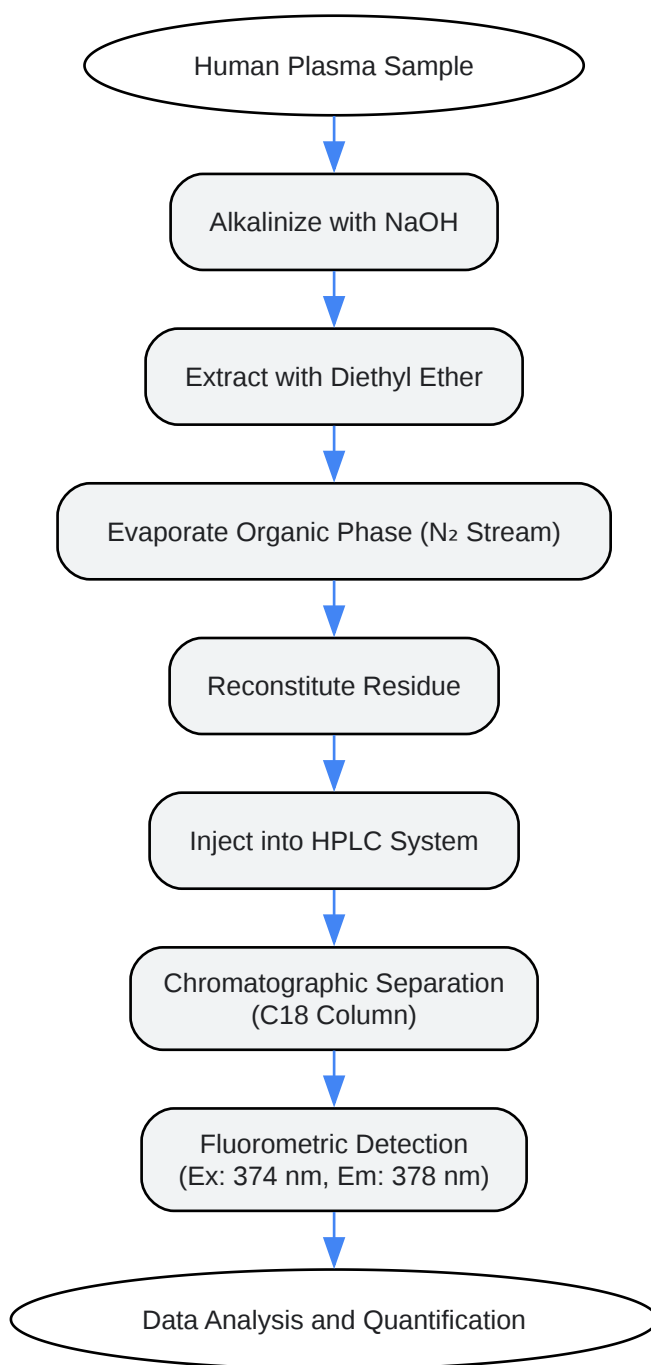
## Methodology:

- Sample Preparation:
  - Alkalinize plasma samples with NaOH.
  - Extract Alfuzosin with diethyl ether.
  - Evaporate the organic phase to dryness under a nitrogen stream.
  - Reconstitute the residue in a solution of 0.02 mol·L<sup>-1</sup> phosphate buffer (pH 2.5) and acetonitrile (90:10).
- Chromatographic Conditions:
  - Column: Shimadzu C18 column (150 mm × 4.6 mm).
  - Mobile Phase: 0.02 mol·L<sup>-1</sup> phosphate buffer (pH 2.5) - acetonitrile (40:60).
  - Flow Rate: 1.0 mL·min<sup>-1</sup>.
  - Detection: Fluorimetric detection with excitation at 374 nm and emission at 378 nm.

## Performance:

Parameter	Value
Linear Range	0.78 - 50 ng·mL <sup>-1</sup>
Lowest Limit of Detection	39 pg
Extraction Recovery	> 70%
Intra-day and Inter-day RSD	< 10%

The following diagram outlines the workflow for this analytical method.



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